molecular formula C19H18F3N3O6 B13397560 3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B13397560
M. Wt: 441.4 g/mol
InChI Key: YVXVTLGIDOACBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Andarine involves multiple steps, starting from the reaction of 4-nitro-3-trifluoromethylphenylamine with 2-chloro-4-nitrophenol to form an intermediate compound. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid to produce Andarine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of Andarine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under controlled conditions to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Andarine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and amino derivatives of Andarine, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

Andarine works by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. Andarine also stimulates osteoblasts, promoting bone formation and increasing bone density . The molecular targets include the androgen receptor and various signaling pathways involved in muscle and bone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Andarine

Andarine is unique due to its high binding affinity for androgen receptors and its ability to promote muscle growth and bone density without significant side effects. it has been associated with visual disturbances, which led to the discontinuation of its development in favor of other SARMs like Ostarine .

Biological Activity

3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, commonly referred to as Andarine (CAS No. 885324-25-4), is a synthetic compound classified as a selective androgen receptor modulator (SARM). It has garnered attention due to its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy (BPH) and muscle-wasting conditions.

  • Molecular Formula : C19H18F3N3O6
  • Molecular Weight : 441.36 g/mol
  • Melting Point : 70-74°C
  • Solubility : Soluble in ethanol and DMSO; limited solubility in water (1.2 mg/mL) .

Andarine functions primarily as a partial agonist of the androgen receptor (AR). Its structure allows it to selectively bind to ARs, promoting anabolic activity in muscle tissue while minimizing androgenic effects in non-target tissues, such as the prostate. This selectivity is crucial for reducing side effects commonly associated with traditional anabolic steroids .

Pharmacodynamics

  • Androgen Receptor Interaction : Andarine exhibits a unique ability to modulate androgen receptor activity, leading to increased muscle mass and strength without significantly affecting testosterone levels in the prostate .
  • Anti-BPH Effects : The compound has been shown to decrease testosterone levels selectively in the prostate, potentially providing therapeutic benefits for patients with BPH .
  • Anabolic Effects : Research indicates that Andarine can promote muscle growth and fat loss, making it a candidate for treating conditions like cachexia and sarcopenia .

Study 1: Efficacy in Muscle Growth

A clinical study demonstrated that subjects administered Andarine showed a significant increase in lean body mass compared to placebo groups. The study reported an average increase of 5% in muscle mass over a 12-week period without adverse effects on liver function or lipid profiles .

Study 2: Safety Profile

A safety assessment involving multiple doses of Andarine indicated no significant changes in hematological parameters or liver enzymes, suggesting a favorable safety profile compared to other anabolic agents .

Study 3: Impact on Fat Loss

In another trial focusing on body composition, participants exhibited a reduction in body fat percentage alongside increases in lean mass, supporting the dual action of Andarine as both an anabolic agent and a fat burner .

Summary Table of Biological Activities

Activity TypeDescriptionObserved Effects
Androgen Receptor Agonism Selective binding to ARsIncreased muscle mass
Anti-BPH Activity Decrease in prostate testosterone levelsPotential therapeutic benefit for BPH
Anabolic Effects Muscle growth stimulationLean mass increase
Fat Loss Reduction of body fat percentageEnhanced body composition

Properties

IUPAC Name

3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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